4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride

Lipophilicity LogP Blood-Brain Barrier

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride (CAS 56795-20-1) is a synthetic phenylethanolamine derivative belonging to the β-adrenoceptor agonist class, structurally characterized as a mono-fluorinated analog of the well-established β2-agonist clenbuterol. The compound features a 4-amino-3-fluorophenyl ring coupled to a tert-butylamino-methyl-hydroxyl ethanolamine backbone and is supplied as the hydrochloride salt with a molecular formula of C12H20ClFN2O and a molecular weight of 262.75 g/mol.

Molecular Formula C12H20ClFN2O
Molecular Weight 262.75 g/mol
CAS No. 56795-20-1
Cat. No. B13769464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride
CAS56795-20-1
Molecular FormulaC12H20ClFN2O
Molecular Weight262.75 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH2+]CC(C1=CC(=C(C=C1)N)F)O.[Cl-]
InChIInChI=1S/C12H19FN2O.ClH/c1-12(2,3)15-7-11(16)8-4-5-10(14)9(13)6-8;/h4-6,11,15-16H,7,14H2,1-3H3;1H
InChIKeyZTOJVVBTYKAIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride (CAS 56795-20-1): Compound Identity, Class, and Core Physicochemical Profile


4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride (CAS 56795-20-1) is a synthetic phenylethanolamine derivative belonging to the β-adrenoceptor agonist class, structurally characterized as a mono-fluorinated analog of the well-established β2-agonist clenbuterol. The compound features a 4-amino-3-fluorophenyl ring coupled to a tert-butylamino-methyl-hydroxyl ethanolamine backbone and is supplied as the hydrochloride salt with a molecular formula of C12H20ClFN2O and a molecular weight of 262.75 g/mol . Its InChI Key is ZTOJVVBTYKAIKQ-UHFFFAOYSA-N. Key calculated physicochemical properties include a LogP of 3.60 and a topological polar surface area (PSA) of 58.28 Ų . The compound is offered as a research chemical and analytical reference standard, not intended for human or veterinary therapeutic use.

Why In-Class β2-Agonist Compounds Cannot Be Substituted for 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride in Research Applications


Within the phenylethanolamine β-agonist class, the identity, number, and position of aromatic halogen substituents critically determine receptor binding affinity, intrinsic efficacy, lipophilicity, metabolic stability, and tissue distribution [1]. Clenbuterol (3,5-dichloro substitution; MW 277.19 free base), the closest clinically established comparator, derives its potent and prolonged β2 activity from the combined electronic and steric contributions of its two chlorine atoms, which together contribute up to 3 kcal/mol to the total receptor binding energy [1]. Replacing both chlorine atoms with a single fluorine at the 3-position—as in the target compound—alters molecular volume, electronegativity, hydrogen-bonding potential, and overall lipophilicity (LogP 3.60 for the target compound versus ~2.0 for clenbuterol [2]), producing a fundamentally distinct pharmacological tool. Consequently, generic substitution within this subclass is not scientifically valid without quantitative evidence that the replacement compound interrogates the same molecular target with equivalent selectivity, potency, and physicochemical behavior. The evidence below substantiates the specific dimensions along which CAS 56795-20-1 differs from clenbuterol and related fluoro-analogs.

Product-Specific Quantitative Evidence Guide: Differentiating 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride (CAS 56795-20-1) from Its Closest Analogs


Lipophilicity Shift: 1.6 Log Unit Increase in LogP Relative to Clenbuterol Alters Membrane Partitioning and CNS Penetration Predictions

The target compound exhibits a calculated LogP of 3.60 , compared to clenbuterol's experimental/estimated LogP of approximately 2.0 [1]. This 1.6 log unit increase represents an approximately 40-fold increase in octanol-water partition coefficient, predicting substantially higher membrane permeability and potential CNS penetration. This differential is relevant for studies where peripheral vs. central β-adrenoceptor engagement must be carefully controlled or where the compound is employed as a lipophilic tracer.

Lipophilicity LogP Blood-Brain Barrier Pharmacokinetics

Aromatic Halogen Substitution Pattern: 3-Fluoro vs. 3,5-Dichloro Differentiation for β2-Adrenoceptor Binding Energy Mapping

In a systematic SAR study of clenbuterol analogs, Sillence et al. (1991) demonstrated that aromatic halogen substituents in phenylethanolamines contribute up to 3 kcal/mol to the total binding energy at bovine skeletal muscle β2-adrenoceptors, while the benzylic hydroxyl group contributes only 1-2 kcal/mol, suggesting that the halogen contribution had been previously underestimated [1]. The target compound, bearing a single 3-fluoro substituent (electronegativity 3.98; van der Waals radius 1.47 Å) in place of clenbuterol's two chlorine atoms (electronegativity 3.16; van der Waals radius 1.75 Å each), offers a distinct electronic and steric pharmacophore. This enables researchers to dissect the relative contribution of halogen size, polarizability, and electronegativity to β2-receptor binding without the confounding influence of a second halogen.

Structure-Activity Relationship Halogen Bonding β2-Adrenoceptor Binding Energy

Molecular Weight and Polar Surface Area: Distinct Physicochemical Signature for Metabolic Stability and Clearance Profiling

The target compound (MW 262.75 g/mol as HCl salt; free base ~226.3 g/mol) has a lower molecular weight than clenbuterol (free base MW 277.19 g/mol; HCl salt MW 313.65 g/mol) , while retaining an identical topological polar surface area of 58.28 Ų [1]. The reduced molecular weight combined with equivalent PSA yields a different balance of hydrophobic and polar character, which is predictive of altered passive membrane permeability, plasma protein binding, and renal clearance rates. Furthermore, the replacement of C-Cl bonds with a C-F bond alters oxidative metabolism susceptibility, as fluorine is resistant to cytochrome P450-mediated oxidative dehalogenation pathways that partially clear clenbuterol [2].

Molecular Weight Polar Surface Area Metabolic Stability Clearance

Distinct From Flerobuterol: Differentiation of Two Mono-Fluorinated β-Agonists by Substitution Position, Selectivity Profile, and Pharmacological Application

Flerobuterol (CAS 82101-10-8; alpha-((tert-butylamino)methyl)-o-fluorobenzyl alcohol) is a structurally related mono-fluorinated β-agonist that carries the fluorine at the 2-position (ortho) of the aromatic ring and lacks the 4-amino group [1]. While both compounds are mono-fluorinated phenylethanolamines, flerobuterol has been characterized as a β1-selective, lipophilic agonist with demonstrated antidepressant activity in animal models via enhancement of serotonergic neurotransmission [1][2]. In contrast, the target compound bears the fluorine at the 3-position (meta) and retains the 4-amino group characteristic of the clenbuterol pharmacophore, a substitution pattern that has been associated with β2-selective agonism in the clenbuterol SAR framework [3]. These two fluorinated compounds are not interchangeable: flerobuterol is a CNS-active β1-preferring ligand with antidepressant pharmacology, whereas the target compound is a 4-amino-3-fluoro-substituted probe designed for β2-adrenoceptor investigations.

Flerobuterol β1/β2 Selectivity Antidepressant Activity Fluoroposition Isomer

Physical Property Differentiation for Analytical Method Development: Boiling Point and Flash Point as Chromatographic Reference Parameters

The target compound has a reported boiling point of 374.9°C at 760 mmHg and a flash point of 180.5°C . These thermal properties differ from clenbuterol hydrochloride (melting point 174-176°C with sharp endotherm ), providing distinct thermal stability profiles that are relevant for gas chromatography-mass spectrometry (GC-MS) method development, headspace analysis, and thermal degradation studies. The compound's unique combination of a single fluorine atom and hydrochloride salt form generates diagnostic fragmentation patterns in mass spectrometry that differ from both clenbuterol (dichloro) and flerobuterol (2-fluoro, no 4-amino group), making it valuable as a system suitability standard and retention time marker in multi-analyte β-agonist screening methods.

Analytical Reference Standard Boiling Point Flash Point Chromatography Method Development

Limitation Note: Absence of Published Direct Comparative Pharmacological Data for CAS 56795-20-1

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature as of May 2026 did not identify any published studies reporting direct comparative β-adrenoceptor binding affinity (Ki), functional potency (EC50/IC50), or in vivo pharmacological data for CAS 56795-20-1 versus clenbuterol or other β-agonists. No entries were found in authoritative pharmacological databases (PDSP Ki Database, IUPHAR/BPS Guide to Pharmacology, DrugBank) for this specific CAS number. The differential evidence presented above therefore relies on class-level SAR inference from published clenbuterol analog studies [1] and cross-study comparable physicochemical property data rather than direct head-to-head pharmacological comparisons. Users requiring quantitative receptor binding or functional data for procurement decision-making should request custom pharmacological profiling from the supplier or contract research organization prior to selection.

Data Gap Pharmacological Characterization Receptor Binding

Optimal Research and Industrial Application Scenarios for 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride (CAS 56795-20-1)


Structure-Activity Relationship (SAR) Studies Mapping Halogen Contributions to β2-Adrenoceptor Binding and Function

The compound's mono-fluoro substitution at the 3-position, combined with retention of the 4-amino group, makes it an essential tool in systematic SAR campaigns aimed at quantifying the relative contributions of halogen size, electronegativity, and polarizability to β2-adrenoceptor binding energy. Studies by Sillence et al. (1991) demonstrated that halogen substituents contribute up to 3 kcal/mol to total binding energy—more than the benzylic hydroxyl group . By directly comparing CAS 56795-20-1 with clenbuterol (3,5-dichloro), mabuterol (4-amino-3-chloro-5-trifluoromethyl), and non-halogenated phenylethanolamine controls, researchers can construct comprehensive halogen bonding energy maps for the β2-receptor orthosteric site.

Analytical Reference Standard for Discriminatory Detection of β-Agonists in Doping Control and Food Safety Monitoring

The compound's unique combination of mono-fluoro substitution, 4-amino group, and specific thermal properties (boiling point 374.9°C, flash point 180.5°C ) provides a distinct chromatographic and mass spectrometric signature that differentiates it from clenbuterol, flerobuterol, salbutamol, and other regulated β-agonists. This makes CAS 56795-20-1 valuable as an internal standard, system suitability marker, or calibration reference in multi-analyte LC-MS/MS and GC-MS methods for detecting β-agonist residues in biological matrices, in accordance with WADA and food safety monitoring requirements. Its different LogP (3.60 vs. 2.0 for clenbuterol [1]) also provides distinct solid-phase extraction behavior useful for method validation.

Physicochemical Probe for Investigating Lipophilicity-Dependent β-Agonist Tissue Distribution and CNS Exposure

With a calculated LogP of 3.60—approximately 1.6 log units higher than clenbuterol (LogP ~2.0) [1]—the target compound serves as a calibrated lipophilicity probe for studying how incremental increases in hydrophobicity affect β-agonist tissue distribution, CNS penetration, and duration of action. In comparative pharmacokinetic studies, the compound can be used alongside clenbuterol to isolate the contribution of lipophilicity (independent of receptor affinity differences) to in vivo distribution parameters, facilitating the rational design of β-agonists with defined peripheral vs. central target engagement profiles.

Metabolic Stability Studies Exploiting C-F Bond Resistance to Oxidative Metabolism

The replacement of clenbuterol's two C-Cl bonds with a single C-F bond significantly alters the compound's metabolic fate. The carbon-fluorine bond is substantially stronger than the carbon-chlorine bond (bond dissociation energy ~485 kJ/mol for C-F vs. ~350 kJ/mol for C-Cl ) and is resistant to cytochrome P450-mediated oxidative dehalogenation pathways that partially metabolize clenbuterol through N-dealkylation and N-oxidation routes [1]. This makes CAS 56795-20-1 a useful tool in comparative metabolism studies designed to evaluate halogen-dependent clearance mechanisms in hepatic microsome and hepatocyte incubation systems, potentially yielding a β-agonist scaffold with simplified metabolite profiles for in vivo applications.

Quote Request

Request a Quote for 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.